molecular formula C16H22O5 B2750119 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid CAS No. 568553-00-4

4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid

Cat. No. B2750119
M. Wt: 294.347
InChI Key: FHJQZEBRVXTLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid, also known as 4-(3,4-dipropoxybenzyl)oxobutyric acid (DPBOB), is a carboxylic acid used in a variety of scientific research applications. It is a synthetic compound with a molecular formula of C13H18O4 and a molecular weight of 246.27 g/mol. The structure of DPBOB consists of three propoxy groups attached to a phenyl ring, which is connected to an oxobutanoic acid group. This unique structure allows DPBOB to be used in a variety of scientific research applications, such as drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Docking and Biological Activity

Research by Vanasundari et al. (2018) provides a comparative study on the structural, electronic, and optical characteristics of butanoic acid derivatives through experimental and theoretical analyses. These compounds exhibit promising nonlinear optical properties and are potential candidates for pharmacological significance due to their good biological activities as inferred from Auto-dock studies. This suggests their role in inhibiting Placenta growth factor (PIGF-1), indicating a potential pharmaceutical application (Vanasundari et al., 2018).

Spectroscopic and Structural Analysis

Another facet of research focuses on the synthesis and structural confirmation of related butanoic acid derivatives, such as the study by Rahul Raju et al. (2015). Their work on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, analyzed through IR, NMR, and X-ray diffraction, contributes to understanding the vibrational, electronic, and optical characteristics of these compounds. This comprehensive analysis not only confirms the structure of the compound but also lays the groundwork for further exploration of its potential applications in material science and pharmacology (Rahul Raju et al., 2015).

Nonlinear Optical Materials

The research also delves into the optical properties of butanoic acid derivatives. For instance, the study on molecular docking, vibrational, and structural analyses indicates these compounds as viable candidates for nonlinear optical materials due to their significant dipole moments and first hyperpolarizabilities. This aligns with the broader scientific endeavor to develop new materials with enhanced optical performances for applications in laser technology and optical computing (K. Vanasundari et al., 2018).

Advanced Oxidation Processes

Further extending the scope of application, research into advanced oxidation processes showcases the potential environmental application of related compounds. The study on the Cr(III)/Cr(VI) redox cycle, for example, demonstrates the capability of certain butanoic acid derivatives in facilitating the oxidative degradation of organic pollutants. This suggests a promising avenue for utilizing these compounds in environmental remediation and pollution control (A. D. Bokare & W. Choi, 2011).

properties

IUPAC Name

4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-9-20-14-7-5-12(11-15(14)21-10-4-2)13(17)6-8-16(18)19/h5,7,11H,3-4,6,8-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJQZEBRVXTLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid

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